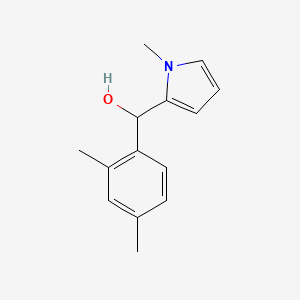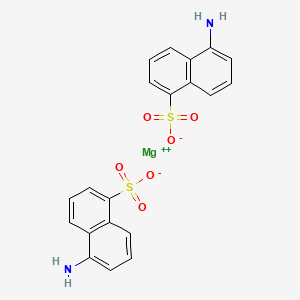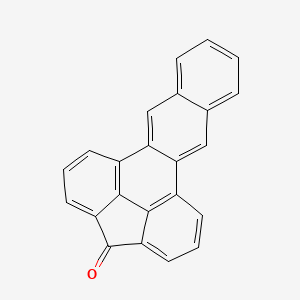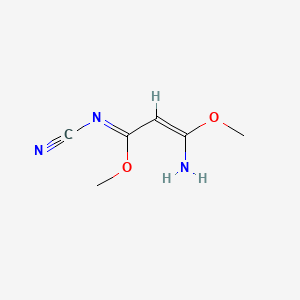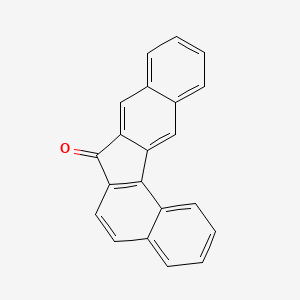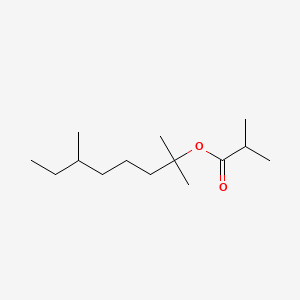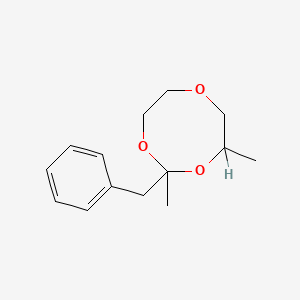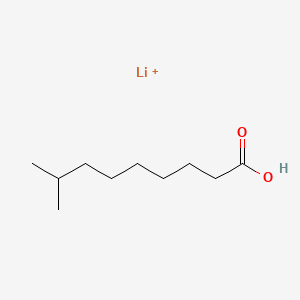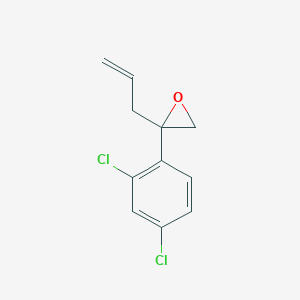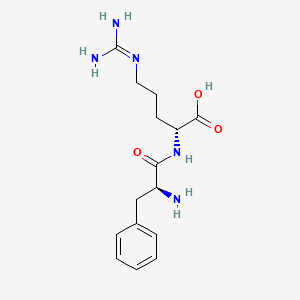
(3-Oxo-3-phenylpropyl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 64104 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential use in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of NSC 64104 involves several steps, each requiring specific reaction conditions and reagents. The compound can be synthesized through a series of chemical reactions that involve the use of specific catalysts and solvents. Industrial production methods for NSC 64104 typically involve large-scale chemical synthesis processes that ensure the purity and yield of the compound.
Chemical Reactions Analysis
NSC 64104 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
NSC 64104 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, NSC 64104 is studied for its potential effects on cellular processes and its role in various biochemical pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its use in drug development and disease treatment. Additionally, NSC 64104 has industrial applications, particularly in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of NSC 64104 involves its interaction with specific molecular targets and pathways within cells. This compound can affect various cellular processes by binding to specific proteins or enzymes, thereby altering their activity. The exact molecular targets and pathways involved in the action of NSC 64104 are still being studied, but it is known to have significant effects on cellular metabolism and signaling pathways.
Comparison with Similar Compounds
NSC 64104 can be compared to other similar compounds in terms of its chemical structure and properties. Some of the similar compounds include NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) . These compounds share some structural similarities with NSC 64104 but also have unique properties that make them distinct. For example, NSC 706744 and NSC 725776 are known for their specific interactions with topoisomerase I, a key enzyme involved in DNA replication and repair
Properties
CAS No. |
7153-25-5 |
|---|---|
Molecular Formula |
C27H24BrOP |
Molecular Weight |
475.4 g/mol |
IUPAC Name |
(3-oxo-3-phenylpropyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C27H24OP.BrH/c28-27(23-13-5-1-6-14-23)21-22-29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1 |
InChI Key |
OYBPFNAWUVPKMG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


